1-(3-Bromophenyl)piperidin-2-one

描述

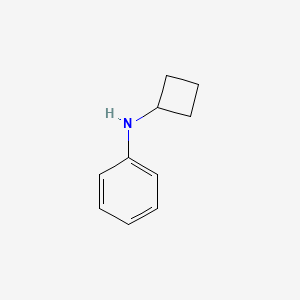

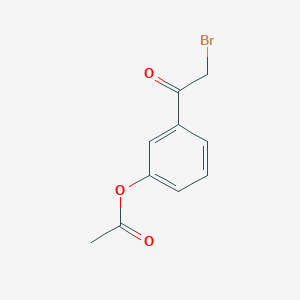

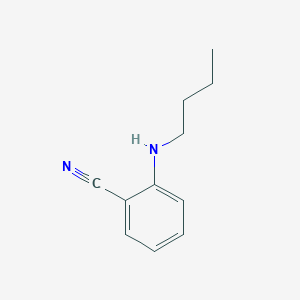

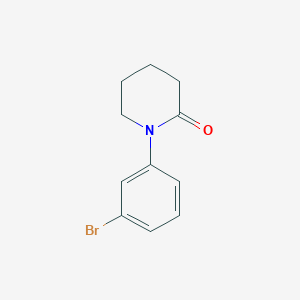

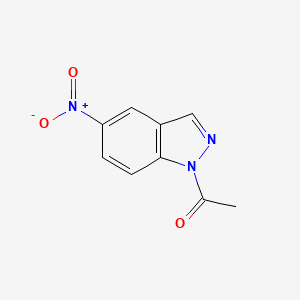

1-(3-Bromophenyl)piperidin-2-one, also known as 3-Bromomethylphenylpiperidin-2-one or 3-Bromophenylpiperidin-2-one, is a chemical compound with the molecular formula C11H12BrNO . It is a white to off-white crystalline powder that is commonly used in medical, environmental, and industrial research.

Molecular Structure Analysis

The molecular weight of 1-(3-Bromophenyl)piperidin-2-one is 254.13 . The IUPAC name is 1-(3-bromophenyl)-2-piperidinone and the InChI code is 1S/C11H12BrNO/c12-9-4-3-5-10(8-9)13-7-2-1-6-11(13)14/h3-5,8H,1-2,6-7H2 .Physical And Chemical Properties Analysis

1-(3-Bromophenyl)piperidin-2-one is a white to off-white crystalline powder. The storage temperature is room temperature .科学研究应用

Synthesis of Pharmaceutical Compounds

1-(3-Bromophenyl)piperidin-2-one serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the construction of piperidine derivatives, which are present in more than twenty classes of pharmaceuticals . The bromophenyl group in particular can undergo further reactions to create complex molecules designed for specific therapeutic targets.

Development of Central Nervous System Drugs

The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS). Compounds derived from 1-(3-Bromophenyl)piperidin-2-one have been explored for their potential in treating CNS disorders, including depression, anxiety, and schizophrenia .

Antimicrobial Agents

Research has shown that piperidine derivatives exhibit antimicrobial properties. The structural modification of 1-(3-Bromophenyl)piperidin-2-one can lead to the development of new antimicrobial agents with potential applications in combating bacterial and fungal infections .

Catalysis

Piperidine compounds are known to act as catalysts in various chemical reactions. The bromophenyl group in 1-(3-Bromophenyl)piperidin-2-one can be utilized to synthesize catalysts that facilitate a range of organic transformations, enhancing reaction efficiency and selectivity .

Analgesic Drugs

The piperidine structure is also significant in the field of analgesics. Derivatives of 1-(3-Bromophenyl)piperidin-2-one have been studied for their analgesic properties, with some showing promise as potent pain relievers with fewer side effects compared to traditional opioids .

安全和危害

未来方向

Piperidines, including 1-(3-Bromophenyl)piperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future directions may include the development of new synthesis methods and the exploration of new applications in the pharmaceutical industry .

作用机制

Target of Action

The primary target of 1-(3-Bromophenyl)piperidin-2-one is the μ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. It is involved in pain perception, reward, and addiction .

Mode of Action

1-(3-Bromophenyl)piperidin-2-one acts as a full agonist at the MOR . This means it binds to the receptor and activates it, leading to a biological response. Its potency is greater than morphine but less than fentanyl . The activation of the MOR leads to a series of intracellular events, including inhibition of adenylate cyclase, decreased cAMP production, and activation of potassium channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release .

Biochemical Pathways

The activation of the MOR by 1-(3-Bromophenyl)piperidin-2-one affects several biochemical pathways. These include the adenylate cyclase pathway , which is inhibited, leading to a decrease in cAMP production. This, in turn, affects downstream signaling pathways, including the activation of potassium channels, leading to hyperpolarization of the neuron .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The activation of the MOR by 1-(3-Bromophenyl)piperidin-2-one leads to analgesic effects , which are reversed by an opioid antagonist . Based on its mechanism of action, it would be expected to produce other typical opioid effects such as respiratory depression and sedation .

属性

IUPAC Name |

1-(3-bromophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-9-4-3-5-10(8-9)13-7-2-1-6-11(13)14/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKXCRWDVIEYPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640833 | |

| Record name | 1-(3-Bromophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)piperidin-2-one | |

CAS RN |

1016847-66-7 | |

| Record name | 1-(3-Bromophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromophenyl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1290764.png)

![Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate](/img/structure/B1290766.png)

![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1290768.png)